molecular formula C9H9ClO3S B15221793 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride

4-(Oxetan-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B15221793
M. Wt: 232.68 g/mol
InChI Key: MUIKBHWQNULKKV-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound featuring a benzene ring substituted with an oxetane ring and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Oxetan-3-yl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 4-(Oxetan-3-yl)benzenesulfonyl chloride

    Reagent: Thionyl chloride (SOCl₂)

    Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Ring-Opening Reactions: Acidic or basic catalysts, often at elevated temperatures.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.

    Materials Science: Employed in the synthesis of polymers and advanced materials with unique properties.

    Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The oxetane ring can undergo ring-opening reactions, which can be exploited in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of an oxetane ring.

    4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of an oxetane ring.

    4-Chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of an oxetane ring.

Uniqueness

4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and physicochemical properties. The oxetane ring can undergo ring-opening reactions, providing additional synthetic versatility compared to its analogs.

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

4-(oxetan-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2

InChI Key

MUIKBHWQNULKKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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